1-[(Tert-butoxy)carbonyl]-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid
Description
1-[(Tert-butoxy)carbonyl]-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid is a pyrrolidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-methoxyphenyl substituent. Its molecular formula is C₁₇H₂₃NO₅, with a molecular weight of 321.37 g/mol . The compound’s stereochemical variants are noted in the literature, including the (2S,5S) -configured isomer (CAS: 2382605-58-3) and another form under CAS: 1803566-99-5 .
The compound is cataloged as a fine chemical by suppliers such as American Elements, available as a powder for research and development in life sciences. It is typically stored at room temperature (RT) and can be synthesized in high-purity grades (up to 99.999%) for specialized applications .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-13(9-10-14(18)15(19)20)11-5-7-12(22-4)8-6-11/h5-8,13-14H,9-10H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHOSPLRVLUAEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001130723 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 5-(4-methoxyphenyl)-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001130723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803566-99-5 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 5-(4-methoxyphenyl)-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803566-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 5-(4-methoxyphenyl)-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001130723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which provide an efficient and sustainable approach for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow processes and advanced separation techniques, such as chiral separation, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like trifluoroacetic acid (TFA) can be used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield a corresponding aldehyde or carboxylic acid, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
Chemistry
This compound serves as an intermediate in the synthesis of complex organic molecules. Its functional groups allow for selective reactions, making it valuable in constructing various chemical architectures. The Boc group protects the amino functionality, facilitating subsequent reactions at other sites on the molecule.
Biology
In biological research, 1-[(Tert-butoxy)carbonyl]-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid is studied for its potential interactions with biological macromolecules. The methoxyphenyl group can participate in π-π stacking and hydrogen bonding, influencing its binding properties and reactivity towards proteins and nucleic acids.
Medicine
The compound is investigated for its therapeutic properties and as a building block for drug development. Its ability to modulate biological pathways makes it a candidate for further exploration in medicinal chemistry, particularly in developing new pharmaceuticals targeting specific diseases.
Industry
In industrial applications, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its role as an intermediate facilitates the synthesis of various bioactive compounds, contributing to advancements in drug formulation and development.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation : The methoxyphenyl group can be oxidized to form aldehydes or carboxylic acids using agents like potassium permanganate or chromium trioxide.
- Reduction : The carboxylic acid can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution : The Boc group can be substituted with other protecting groups or functional groups, allowing for further functionalization of the molecule.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example:
| Reaction Type | Starting Material | Major Product |
|---|---|---|
| Oxidation | Methoxyphenyl | Aldehyde/Carboxylic Acid |
| Reduction | Carboxylic Acid | Alcohol |
| Substitution | Boc Group | Alternative Protecting Group |
Similar Compounds
This compound can be compared with other similar compounds:
| Compound Name | Unique Features |
|---|---|
| 1-[(Tert-butoxy)carbonyl]-4-(methoxymethyl)pyrrolidine-2-carboxylic acid | Different substitution pattern on the pyrrolidine ring |
| Tert-butyloxycarbonyl-protected amino acids | General class of compounds with similar protective groups |
Uniqueness
This compound is distinct due to its combination of a Boc-protected amino group and a methoxyphenyl group, which confers unique chemical and physical properties that facilitate versatile applications in synthetic chemistry and pharmaceutical research.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites of the molecule. The methoxyphenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and analogous pyrrolidine derivatives.
Table 1: Comparative Analysis of Pyrrolidine-2-carboxylic Acid Derivatives
Key Structural and Functional Differences
Substituent Effects: The 4-methoxyphenyl group in the target compound increases aromaticity and electron-donating capacity compared to aliphatic substituents (e.g., isopropyl or methyl) . Methyl and isopropyl groups in analogs (e.g., CAS 1248546-01-1) simplify synthetic routes and improve metabolic stability in drug candidates .
Stereochemical Considerations :
- The (2S,5S) configuration (CAS: 2382605-58-3) highlights the importance of stereochemistry in binding affinity, particularly for enzyme inhibitors or receptor ligands . Racemic mixtures (e.g., CAS 869947-19-3) may require resolution for chiral applications .
Boc Protection Utility :
- All compounds utilize the Boc group to protect the pyrrolidine nitrogen during synthesis. However, the Boc group’s acid-labile nature necessitates careful handling in acidic environments, a common feature across these derivatives .
Heterocyclic Modifications :
- The isoxazole-containing analog (CAS unspecified) demonstrates how heterocyclic substituents can diversify reactivity profiles, enabling applications in medicinal chemistry for kinase inhibition or antimicrobial activity .
Research Findings
- A 2008 study in Molecules compared Boc-protected pyrrolidine derivatives, noting that 4-methoxyphenyl variants exhibit superior binding to aromatic protein pockets compared to alkyl-substituted analogs .
- Patent literature (2024) highlights the use of Boc-protected pyrrolidines in multi-step syntheses, emphasizing the role of substituents in dictating reaction yields and purification requirements .
- Supplier data (American Elements, Enamine) underscores the commercial demand for 4-methoxyphenyl derivatives in high-purity drug discovery pipelines, contrasting with methyl-substituted analogs preferred for cost-effective bulk synthesis .
Biological Activity
1-[(Tert-butoxy)carbonyl]-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid (CAS No. 1803566-99-5) is a synthetic organic compound notable for its structural features, including a pyrrolidine ring and a tert-butoxycarbonyl (Boc) group. This compound has garnered attention in pharmaceutical and synthetic chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₁₅H₁₉NO₄
- Molecular Weight : 321.4 g/mol
- Functional Groups : Pyrrolidine ring, tert-butoxycarbonyl group, and methoxyphenyl group.
The presence of the Boc group allows for selective reactions at other sites on the molecule, while the methoxyphenyl group enhances its reactivity through potential interactions such as hydrogen bonding and π-π stacking.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanism involves:
- Selective Reactivity : The Boc group protects the amino functionality, facilitating targeted reactions.
- Binding Interactions : The methoxyphenyl moiety may engage in non-covalent interactions that influence the compound's binding affinity to biological macromolecules.
Antibacterial Properties
Recent studies have explored the antibacterial potential of pyrrole derivatives, including those structurally related to this compound. Research indicates that certain pyrrole compounds exhibit significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 1 | 3.125 | S. aureus |
| 2 | 12.5 | E. coli |
| Control | 0.25 | Isoniazid |
These findings suggest that derivatives of this compound could serve as lead compounds for developing new antibacterial agents.
Anticancer Activity
Pyrrole derivatives have also been investigated for their anticancer properties. Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
- Antibacterial Evaluation : A study conducted on pyrrole-based compounds demonstrated that modifications to the methoxyphenyl group significantly affected antibacterial efficacy, with some derivatives achieving MIC values comparable to established antibiotics like ciprofloxacin .
- Structure-Activity Relationship (SAR) : Research focusing on SAR highlighted that the presence of specific substituents on the pyrrolidine ring influences both potency and selectivity against various bacterial strains .
Q & A
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear approved gloves (nitrile or neoprene), safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised if aerosolization is possible during weighing .
- Storage: Maintain at 2–8°C in a dry, ventilated area. Avoid exposure to moisture and incompatible materials (e.g., strong oxidizers) .
- Spill Management: Use absorbent materials (e.g., vermiculite) and avoid dust generation. Dispose of waste via licensed chemical disposal services .
Q. How can researchers confirm the stereochemical purity of this compound?
Methodological Answer:
- Chiral HPLC: Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane/isopropanol (90:10). Compare retention times with enantiomerically pure standards .
- Optical Rotation: Measure specific rotation ([α]D) at 20°C using a sodium lamp (589 nm). Values deviating >±0.5° from literature indicate impurities .
Q. What analytical techniques are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR in CDCl3 or DMSO-d5. Key signals: δ ~1.4 ppm (tert-butyl group), δ ~3.8 ppm (methoxy group), and δ ~4.2–5.0 ppm (pyrrolidine backbone) .
- High-Resolution Mass Spectrometry (HRMS): Use ESI+ mode to confirm molecular ion [M+H]+ (e.g., C₁₇H₂₃NO₅: calculated 337.1528; observed ±0.0005) .
Advanced Research Questions
Q. How can synthetic routes be optimized to enhance yield of the Boc-protected intermediate?
Methodological Answer:
- Protecting Group Strategy: Use tert-butoxycarbonyl (Boc) under Schotten-Baumann conditions (e.g., Boc₂O, DMAP, THF, 0°C to RT). Monitor reaction via TLC (Rf ~0.5 in EtOAc/hexane 1:3) .
- Racemization Mitigation: Conduct reactions under inert atmosphere (N₂/Ar) at ≤25°C. Additives like Hünig’s base (DIPEA) stabilize the intermediate .
Q. What computational methods predict the compound’s physicochemical properties?
Methodological Answer:
- QSPR Models: Use software (e.g., COSMOtherm) to calculate logP (predicted ~2.1) and solubility (≈15 mg/mL in DMSO). Validate with experimental shake-flask assays .
- Molecular Dynamics (MD): Simulate conformational stability of the pyrrolidine ring in aqueous and lipid bilayers to assess membrane permeability .
Q. How can researchers address gaps in toxicological and ecotoxicological data?
Methodological Answer:
- In Silico Tox Prediction: Apply tools like ProTox-II to estimate acute oral toxicity (e.g., LD50 ~500 mg/kg, Category 4 per GHS) and prioritize in vivo testing .
- Ecotoxicity Assays: Use Daphnia magna (OECD 202) for aquatic toxicity. If EC50 <10 mg/L, redesign derivatives to reduce environmental persistence .
Q. What strategies resolve enantiomeric impurities in final products?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
